methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of a furan derivative with the thiophene ring, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 3-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is unique due to the specific positioning of the furan and thiophene rings, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the propyl chain also adds to its uniqueness, potentially enhancing its solubility and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-[[3-(furan-2-yl)-3-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S2/c1-19-13(16)12-11(5-8-21-12)22(17,18)14-6-4-9(15)10-3-2-7-20-10/h2-3,5,7-9,14-15H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIWQLMYHISDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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